Cas no 1359398-27-8 (2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)

2-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core linked to an oxadiazole moiety. Its structural complexity confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or other biologically relevant targets. The presence of the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity, while the ethyl and methyl substituents may fine-tune lipophilicity and selectivity. This compound is of interest for researchers exploring novel therapeutic agents due to its balanced physicochemical properties and modular synthetic accessibility for further derivatization. Suitable for preclinical studies in drug discovery.
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one structure
1359398-27-8 structure
商品名:2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
CAS番号:1359398-27-8
MF:C25H20N4O2
メガワット:408.451905250549
CID:5400310

2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 化学的及び物理的性質

名前と識別子

    • 2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
    • 2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
    • インチ: 1S/C25H20N4O2/c1-3-17-11-13-19(14-12-17)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-31-24)18-8-6-7-16(2)15-18/h4-15H,3H2,1-2H3
    • InChIKey: ICOSPRDFDOYORQ-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=CC(C)=C3)N=2)=NN1C1=CC=C(CC)C=C1

2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3382-7213-2mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3382-7213-15mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3382-7213-20mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3382-7213-3mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-7213-5mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-7213-20μmol
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-7213-4mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3382-7213-50mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3382-7213-10μmol
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-7213-40mg
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1359398-27-8 90%+
40mg
$140.0 2023-04-26

2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 関連文献

2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-oneに関する追加情報

Recent Advances in the Study of 2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS: 1359398-27-8)

The compound 2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one (CAS: 1359398-27-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique oxadiazole and phthalazinone moieties, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 1359398-27-8 exhibits potent inhibitory activity against certain kinase targets, which are often dysregulated in cancer cells. The study highlighted the compound's selectivity and low toxicity profile, making it a viable candidate for further development as a targeted therapy.

Another area of interest is the compound's potential anti-inflammatory properties. A recent preprint on bioRxiv reported that 2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one effectively suppresses the production of pro-inflammatory cytokines in vitro and in vivo. The study suggested that the compound's mechanism may involve the inhibition of NF-κB signaling, a pathway central to inflammatory responses. These findings open new avenues for the development of novel anti-inflammatory agents.

Structural optimization efforts have also been a focal point in recent research. Computational modeling and structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's bioavailability and target binding affinity. For instance, a 2024 study in ACS Chemical Biology explored the impact of substituting the ethylphenyl group with various other aromatic rings, leading to derivatives with improved metabolic stability and tissue distribution.

Despite these advancements, challenges remain in translating these findings into clinical applications. Issues such as solubility, formulation stability, and potential off-target effects need to be addressed in future studies. However, the growing body of evidence supporting the therapeutic potential of 1359398-27-8 underscores its importance as a lead compound in drug discovery. Continued research in this area is expected to yield valuable insights and potentially novel therapeutics for unmet medical needs.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd